molecular formula C17H33N B1580915 Heptadecanonitrile CAS No. 5399-02-0

Heptadecanonitrile

Cat. No.: B1580915
CAS No.: 5399-02-0
M. Wt: 251.5 g/mol
InChI Key: ZXPWFWWSCFIFII-UHFFFAOYSA-N
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Description

Heptadecanonitrile, also known as hexadecyl cyanide or cetyl cyanide, is an organic compound with the molecular formula C₁₇H₃₃N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is used in various chemical processes and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecanonitrile can be synthesized through several methods. One common method involves the reaction of hexadecanol with a cyanide source, such as sodium cyanide or potassium cyanide, under acidic conditions. Another method includes the dehydration of heptadecanamide using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecanonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecanonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of nitrile chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Heptadecanonitrile can be compared with other long-chain nitriles, such as:

    Hexadecanonitrile (C₁₆H₃₁N): Similar structure but with one less carbon atom.

    Octadecanonitrile (C₁₈H₃₅N): Similar structure but with one more carbon atom.

    Nonadecanonitrile (C₁₉H₃₇N): Similar structure but with two more carbon atoms.

The uniqueness of this compound lies in its specific carbon chain length, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity .

Properties

IUPAC Name

heptadecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPWFWWSCFIFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90873467
Record name Heptadecanenitrile
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Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5399-02-0, 68002-65-3
Record name Heptadecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism by which heptadecanonitrile interacts with montmorillonite clay, and what are the implications of this interaction?

A1: this compound interacts with montmorillonite clay through its polar nitrile group (-C≡N). This group forms stable complexes with the clay surface through dipole-ion and dipole-dipole interactions with the Si(δ+)-O(δ-)-Mn+ structure of the clay. [] This interaction suggests that modified montmorillonite clay could be used as a potential wastewater treatment agent. []

Q2: Can this compound undergo any transformations when interacting with montmorillonite clay under specific conditions?

A2: Yes, under strong acidic conditions, this compound can be hydrolyzed to hexadecanamide within the montmorillonite interlayer. [] The resulting hexadecanamide then interacts with the clay interface, forming a stable ring structure. [] This hydrolysis highlights the importance of considering environmental conditions when utilizing this compound in applications involving clay minerals.

Q3: What is the role of this compound in the context of microbial metabolism?

A3: Research indicates that a mutant strain of Rhodococcus, unable to utilize 1-chlorohexadecane, can perform cis-desaturation on aliphatic compounds, including this compound. [] This desaturation introduces a double bond primarily at the ninth carbon from the terminal methyl group. [] This finding suggests a novel oxidative metabolic pathway in Rhodococcus spp. involving cis-desaturation for utilizing alkanes. []

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